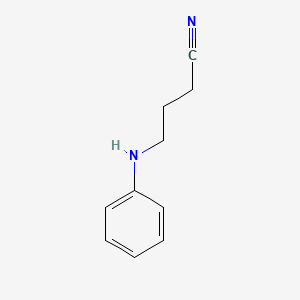
Butyronitrile, 4-anilino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanenitrile, 4-(phenylamino)-(9ci) is an organic compound that belongs to the class of nitriles It is characterized by the presence of a butanenitrile group attached to a phenylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Butanenitrile, 4-(phenylamino)-(9ci) can be synthesized through several methods. One common approach involves the reaction of butanenitrile with aniline under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of butanenitrile, 4-(phenylamino)-(9ci) may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
Butanenitrile, 4-(phenylamino)-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Butanenitrile, 4-(phenylamino)-(9ci) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanenitrile, 4-(phenylamino)-(9ci) involves its interaction with specific molecular targets. The phenylamino group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The nitrile group can also play a role in the compound’s overall behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Butyronitrile: Similar in structure but lacks the phenylamino group.
Propyl cyanide: Another nitrile compound with a different alkyl group.
1-Cyanopropane: Similar to butanenitrile but with a different carbon chain length.
Biological Activity
Butyronitrile, 4-anilino- (chemical formula: C10H12N2) is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of Butyronitrile, 4-anilino-
Butyronitrile, 4-anilino- features a phenylamino group that can engage in various chemical interactions, influencing both its reactivity and biological activity. The nitrile group also plays a significant role in the compound's behavior in biological systems.
The biological activity of butyronitrile, 4-anilino- can be attributed to several mechanisms:
- Interaction with Enzymes: The nitrile group can mimic functional groups in biomolecules, allowing it to interact with various enzymes and receptors. For instance, compounds containing nitriles have been shown to act as inhibitors for enzymes involved in disease processes .
- Chemical Reactivity: The phenylamino moiety can participate in hydrogen bonding and π-π stacking interactions, which are critical for binding to biological targets .
Anticancer Properties
Research indicates that butyronitrile derivatives may exhibit anticancer properties through their ability to inhibit specific cancer-related pathways. For example, certain nitrile-containing compounds have been shown to act as selective inhibitors of the aromatase enzyme, which is crucial in estrogen-dependent cancers .
Toxicological Profiles
The safety profile of butyronitrile, 4-anilino-, along with its toxicity data, is essential for evaluating its potential therapeutic applications. Studies indicate that while some nitriles can exhibit toxicity at high concentrations, many are well-tolerated at therapeutic doses. The compound's safety profile is influenced by its chemical structure and the metabolic pathways it engages .
Table 1: Summary of Biological Activities
Case Studies
- Aromatase Inhibition : A study highlighted the efficacy of nitrile-containing compounds like butyronitrile derivatives in inhibiting aromatase activity, showcasing their potential use in treating estrogen-dependent cancers. The mechanism involved hydrogen bonding between the nitrile group and active site residues of the enzyme .
- Pharmacokinetic Properties : Research has indicated that butyronitrile derivatives exhibit favorable pharmacokinetic properties, enhancing their bioavailability and therapeutic efficacy. These studies suggest modifications to the chemical structure could lead to improved drug candidates .
- Toxicological Assessments : Toxicity studies conducted on various animal models revealed that butyronitrile exhibits a safety margin at doses used for therapeutic purposes, supporting further investigation into its clinical applications .
Properties
CAS No. |
73747-25-8 |
|---|---|
Molecular Formula |
C10H12N2 |
Molecular Weight |
160.22 g/mol |
IUPAC Name |
4-anilinobutanenitrile |
InChI |
InChI=1S/C10H12N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,9H2 |
InChI Key |
QMBPIQSHYXCCMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















